2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine
Beschreibung
2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad range of biological activities and are often used in medicinal chemistry due to their structural characteristics .
Eigenschaften
Molekularformel |
C10H13N3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-8-9(5-6-11)13-7-3-2-4-10(13)12-8/h2-4,7H,5-6,11H2,1H3 |
InChI-Schlüssel |
MJCSEYHIVVOVRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=CC=CC2=N1)CCN |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine typically involves the reaction of 2-aminopyridine with various reagents. One common method includes the reaction of 2-aminopyridine with an appropriate alkylating agent, followed by cyclization to form the imidazo[1,2-a]pyridine ring . Industrial production methods often involve multicomponent reactions and condensation reactions to achieve high yields and purity .
Analyse Chemischer Reaktionen
2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly halogenation, where halogens like bromine or iodine are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .
Wissenschaftliche Forschungsanwendungen
2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial properties, particularly against Staphylococcus aureus.
Industry: It is used in the production of light-sensitive dyes and optical media for data storage.
Wirkmechanismus
The mechanism of action of 2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, it can act as an antimicrobial agent by disrupting the cell membrane of bacteria . In medicinal applications, it may interact with neurotransmitter receptors to exert its effects, such as inducing sleep or reducing anxiety .
Vergleich Mit ähnlichen Verbindungen
2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine is unique due to its specific structure and biological activities. Similar compounds include:
Zolpidem: Used for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
Zolimidine: An antiulcer drug.
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific functional groups and applications, highlighting the versatility of this chemical family .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
